molecular formula C9H10BrNO2 B1507393 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 214701-33-4

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No. B1507393
M. Wt: 244.08 g/mol
InChI Key: WVUQSFOCAUQIMM-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is a chemical compound with the CAS Number: 287116-76-1 . It has a molecular weight of 244.09 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine consists of a pyridine ring substituted with a bromine atom and a 2-methyl-1,3-dioxolan-2-yl group .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . Other specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis of Complex Compounds

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is utilized in the synthesis of various complex compounds. For instance, it reacts with pyridine and aqueous potassium carbonate to produce specific pyridinium ylides. These compounds are significant in the synthesis of Meldrum’s acid derivatives, a crucial intermediate in various chemical syntheses (Kuhn, Al-Sheikh, & Steimann, 2003).

Building Blocks for Heterocyclic Systems

The compound serves as a precursor for the synthesis of heterocyclic systems. For example, it forms specific imidazo[1,2-a]pyridin-2-yl-2-propanol when reacted with 2-aminopyridine. These heterocyclic systems have wide applications in pharmaceuticals and materials science (Bogolyubov, Chernysheva, & Semenov, 2004).

Role in Structural Analysis

This compound is also significant in crystallography and structural analysis. Studies on similar bromo-substituted pyridines have revealed details about molecular structure and conformation, crucial for understanding the properties of these compounds (Kandri Rodi et al., 2013).

Photophysical Properties and Ligand Behavior

In the field of photophysics, derivatives of 5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine are used to study the color tuning of iridium tetrazolate complexes. These studies are pivotal for the development of new materials for organic light-emitting devices (Stagni et al., 2008).

Synthesis of Novel Pyridine-Based Derivatives

This compound is also instrumental in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. Such reactions are crucial in the field of organic chemistry and are used to produce various biologically active compounds (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUQSFOCAUQIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730476
Record name 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

CAS RN

214701-33-4
Record name 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bianchini, G Giambastiani, IG Rios, A Meli… - …, 2007 - ACS Publications
In this paper are described the synthesis, characterization, and coordinating properties of a new potentially pentadentate nitrogen ligand, CyAr2 N 5 , that combines in the same …
Number of citations: 58 pubs.acs.org
MA Matulenko, CH Lee, M Jiang, RR Frey… - Bioorganic & medicinal …, 2005 - Elsevier
4-Amino-5,7-disubstituted pyridopyrimidines are potent, non-nucleoside inhibitors of adenosine kinase (AK). We recently identified a potent, orally efficacious analog, 4 containing a 7-…
Number of citations: 65 www.sciencedirect.com

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